Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
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Overview
Description
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole ring in various compounds has been associated with significant pharmacological properties, including anticancer, antimicrobial, and antiepileptic activities .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole unit, such as this one, have been found to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Mode of Action
It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole unit have been shown to interact with various biochemical pathways, leading to their diverse bioactivity profiles .
Result of Action
Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The experimental conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized protocols developed in laboratory settings. These protocols are scaled up to meet industrial demands, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenides, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles .
Scientific Research Applications
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is unique due to its specific functional groups and the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in various applications, from medicinal chemistry to industrial uses, highlights its significance in scientific research .
Properties
IUPAC Name |
methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXKMHCDHMEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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